1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spiro heterocyclic compound characterized by a fused benzo[e]pyrazolo-oxazine core linked to a piperidine ring via a spiro junction. Its structure incorporates a p-tolyl (4-methylphenyl) group at the 2-position and a methyl substituent on the piperidine nitrogen.
Properties
IUPAC Name |
1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-7-9-17(10-8-16)19-15-20-18-5-3-4-6-21(18)26-22(25(20)23-19)11-13-24(2)14-12-22/h3-10,20H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVHZHWEDIPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to a class of spiro compounds that exhibit diverse biological activities and potential therapeutic applications. The molecular formula of this compound is with a molecular weight of 333.4 g/mol .
Structural Characteristics
The structural complexity of 1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] allows for various interactions with biological systems. Its spirocyclic framework contributes to distinct pharmacological properties that are of significant interest in medicinal chemistry.
Biological Activities
Research indicates that compounds similar to 1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] exhibit significant biological activities:
- Antimicrobial Activity : Similar spiro compounds have demonstrated effectiveness against various microbial strains.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in preclinical models.
- Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
The mechanisms through which these compounds exert their biological effects often involve interactions with specific biochemical pathways. For instance, studies suggest that they may influence cell signaling pathways related to inflammation and apoptosis .
Synthesis and Derivatives
The synthesis of 1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] typically involves multi-step synthetic pathways. Recent advancements have focused on optimizing yields and reducing reaction times while maintaining structural integrity .
Common Synthetic Methods:
- Condensation Reactions : Utilizing appropriate precursors to form the core structure.
- Cyclization Techniques : Facilitating the formation of the spirocyclic structure through cyclization reactions.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 9-Bromo-1'-methyl-2-p-tolyl... | Spiro compound | Antimicrobial |
| 2-p-Tolyl-1,10b-dihydros... | Spiro compound | Anti-inflammatory |
| Pyrazolo[1,5-a]pyrimidines | Analog | Antimetabolite |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A recent study demonstrated that a derivative of the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anti-inflammatory Research : In a preclinical model of arthritis, a related compound showed a marked reduction in inflammatory markers and joint swelling. This suggests potential for therapeutic use in inflammatory diseases.
- Cancer Cell Proliferation Inhibition : Research indicated that certain analogs could inhibit the proliferation of various cancer cell lines through modulation of apoptotic pathways.
Comparison with Similar Compounds
Brominated Analog
The 9′-bromo-1-methyl-2′-phenyl derivative () shares the spiro[benzo[e]pyrazolo-oxazine-piperidine] backbone but replaces the p-tolyl group with a phenyl ring and introduces a bromine atom. Bromination typically enhances electrophilic reactivity and may influence binding interactions in biological systems. The molecular weight increases significantly (C21H20BrN3O2 vs. C22H23N3O2), which could affect solubility and pharmacokinetics .
Naphthalen-2-yl Derivative
A related compound, 2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[...] (), substitutes the p-tolyl group with a bulkier naphthyl moiety and replaces the methyl group with a propyl chain on the piperidine. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 206.3 Ų) suggest distinct conformational behavior compared to the target compound .
Heteroatom Variations: Oxazine vs. Thiazine
Replacing the oxygen atom in the oxazine ring with sulfur yields benzo[e]pyrazolo[1,5-c][1,3]thiazines (). Thiazine derivatives are noted for antibacterial and antimalarial activities, whereas oxazines may exhibit different selectivity profiles due to their distinct electronic environments .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Heteroatom Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
